2-Fluoro-6-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}benzonitrile
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Overview
Description
2-FLUORO-6-{4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}BENZONITRILE is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-FLUORO-6-{4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}BENZONITRILE typically involves multiple steps, including the introduction of fluorine and nitro groups into the aromatic ring, followed by the formation of the piperazine moiety. Common reagents used in these reactions include fluorinating agents, nitrating agents, and piperazine derivatives. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-FLUORO-6-{4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}BENZONITRILE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures and pressures to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the aromatic ring .
Scientific Research Applications
2-FLUORO-6-{4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}BENZONITRILE has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-FLUORO-6-{4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}BENZONITRILE involves its interaction with specific molecular targets and pathways. The presence of fluorine and nitro groups can influence its binding affinity and reactivity with enzymes and receptors. The compound may act as an inhibitor or modulator of certain biological processes, depending on its structure and functional groups .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)benzonitrile
- 4-Amino-2-(trifluoromethyl)benzonitrile
- 2-Nitro-4-(trifluoromethyl)benzoic acid
Uniqueness
2-FLUORO-6-{4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}BENZONITRILE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorine and nitro groups, along with the piperazine moiety, makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C18H14F4N4O2 |
---|---|
Molecular Weight |
394.3 g/mol |
IUPAC Name |
2-fluoro-6-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]benzonitrile |
InChI |
InChI=1S/C18H14F4N4O2/c19-14-2-1-3-15(13(14)11-23)24-6-8-25(9-7-24)16-5-4-12(18(20,21)22)10-17(16)26(27)28/h1-5,10H,6-9H2 |
InChI Key |
SYLPYMJUSZCYOG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=C(C(=CC=C2)F)C#N)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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